4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
説明
This compound integrates a benzothiazole core substituted with 5,7-dimethyl groups, a hydrazinecarbonyl linker, and an N,N-dimethylbenzenesulfonamide moiety. Such structural features are characteristic of bioactive molecules targeting enzymatic pathways, particularly in oncology and neurology.
特性
IUPAC Name |
4-[[(5,7-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-11-9-12(2)16-15(10-11)19-18(26-16)21-20-17(23)13-5-7-14(8-6-13)27(24,25)22(3)4/h5-10H,1-4H3,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPJTYIPGJMDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5,7-dimethylbenzo[d]thiazole with hydrazine derivatives and subsequent modifications to introduce the sulfonamide group. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have investigated the anticancer activities of compounds related to benzothiazole derivatives. In particular, derivatives like 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide have shown promising results in inhibiting the proliferation of various cancer cell lines.
- Cell Proliferation Inhibition : The compound exhibited significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The MTT assay results indicated a dose-dependent response with IC50 values suggesting effective cytotoxicity at low concentrations (1-4 µM) .
- Mechanism of Action : The compound has been shown to induce apoptosis and arrest the cell cycle at specific phases. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptotic activity. Additionally, Western blot analysis confirmed the downregulation of key proteins involved in survival signaling pathways such as AKT and ERK .
- Inflammatory Response Modulation : The compound also demonstrated anti-inflammatory properties by significantly reducing levels of pro-inflammatory cytokines IL-6 and TNF-α in vitro. This suggests a dual mechanism where it not only targets cancer cells but also modulates the inflammatory environment that can promote tumor growth .
Data Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cell Proliferation Inhibition | A431 | 2 | Induces apoptosis |
| Cell Proliferation Inhibition | A549 | 3 | Cell cycle arrest |
| Cytokine Inhibition | RAW264.7 | N/A | Reduces IL-6 and TNF-α levels |
Case Studies
- Study on Benzothiazole Derivatives : A study synthesized several benzothiazole derivatives, including those structurally similar to our compound. They reported significant anticancer activity against multiple cancer cell lines and highlighted the importance of structural modifications for enhancing bioactivity .
- Mechanistic Insights : Another investigation focused on the signaling pathways affected by benzothiazole derivatives. It was found that these compounds could effectively inhibit both AKT and ERK pathways, providing insights into their potential use as dual-action therapeutics for cancer treatment .
類似化合物との比較
Comparison with Structurally Similar Compounds
Pharmacological Activity
- Anticancer Activity : Thiadiazole derivatives () outperform piperazine-acetamides () in cytotoxicity, likely due to the α-halo ketone substituents enhancing DNA intercalation. The target compound’s sulfonamide group may improve tumor selectivity via carbonic anhydrase inhibition .
- ADME Properties : Piperazine-acetamides (3a–3h) exhibit logP values of 2.1–3.8 (QikProp predictions), suggesting moderate blood-brain barrier penetration. The sulfonamide in the target compound may reduce logP, favoring renal excretion over CNS activity .
Spectral and Mechanistic Insights
- IR Spectroscopy : Hydrazinecarbothioamides () show C=O (1663–1682 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches, while triazole-thiones lose C=O bands, confirming tautomerization. The target compound’s hydrazinecarbonyl group would exhibit similar C=O and NH vibrations .
- NMR Analysis : Piperazine-acetamides () display benzothiazole aromatic protons at δ 7.2–7.8 ppm, while sulfonamide protons resonate near δ 3.0–3.5 ppm (N,N-dimethyl groups) .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Synthetic Challenges : The hydrazinecarbonyl-sulfonamide linkage requires precise stoichiometry and reflux conditions, as seen in ’s triazole synthesis. Side reactions (e.g., N- vs. S-alkylation) must be controlled .
Q & A
Q. Q: What are the critical steps in synthesizing 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide, and how is structural confirmation achieved?
A: The synthesis typically involves multi-step reactions, including:
- Hydrazine coupling : Reacting 5,7-dimethylbenzo[d]thiazol-2-amine with a carbonyl precursor to form the hydrazinecarboxamide group.
- Sulfonylation : Introducing the N,N-dimethylbenzenesulfonamide moiety via sulfonyl chloride intermediates under controlled pH and temperature .
Structural confirmation relies on NMR (e.g., ¹H and ¹³C spectra for hydrazine and sulfonamide protons) and IR spectroscopy (C=O stretch at ~1650 cm⁻¹, S=O stretches at ~1150–1300 cm⁻¹). Purity is assessed via HPLC (>95% purity threshold) .
Advanced Reaction Optimization
Q. Q: How can computational methods improve the synthesis efficiency of this compound?
A: Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict optimal conditions (solvent, temperature, catalysts) to minimize side reactions. For example:
- Transition state analysis identifies energy barriers for hydrazine coupling.
- Machine learning models trained on analogous reactions (e.g., ’s ICReDD approach) prioritize experimental parameters, reducing trial-and-error cycles .
Initial Bioactivity Profiling
Q. Q: What in vitro assays are suitable for preliminary bioactivity screening?
A: Based on structural analogs (e.g., ):
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ < 10 µM suggests potency).
- Antimicrobial : Broth microdilution for MIC determination (e.g., vs. S. aureus).
- Enzyme inhibition : Fluorescence-based assays targeting carbonic anhydrase (common for sulfonamides) .
Structure-Activity Relationship (SAR) Studies
Q. Q: How do structural modifications influence bioactivity?
A: Key SAR insights from analogs ( ):
Resolving Synthetic Contradictions
Q. Q: How to address discrepancies in reaction yields reported across studies?
A: Systematic analysis includes:
- By-product identification : LC-MS to trace impurities (e.g., unreacted hydrazine).
- Kinetic studies : Varying temperature/pH to isolate rate-limiting steps (e.g., sulfonylation at pH 8–9 vs. 10).
- Cross-validation : Reproducing protocols from (DMF solvent, 60°C) vs. (dichloromethane, RT) .
Mechanistic Elucidation Strategies
Q. Q: What experimental approaches clarify the compound’s mode of action?
A:
- Molecular docking : Simulate binding to targets (e.g., carbonic anhydrase IX) using AutoDock Vina.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- CRISPR-Cas9 knockouts : Validate target dependency in cellular models .
Advanced Analytical Method Development
Q. Q: How to optimize HPLC for quantifying trace impurities?
A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
